3-(1,3-benzodioxol-5-yl)-1-(3-fluorobenzyl)-1H-pyrazole
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Overview
Description
3-(1,3-benzodioxol-5-yl)-1-(3-fluorobenzyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a benzodioxole group, a fluorobenzyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-1-(3-fluorobenzyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Benzodioxole Group: The benzodioxole group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable precursor reacts with a benzodioxole derivative.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a Friedel-Crafts alkylation reaction, where the pyrazole ring reacts with a fluorobenzyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-1-(3-fluorobenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-1-(3-fluorobenzyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-1-(3-fluorobenzyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzodioxol-5-yl)-1-(4-fluorobenzyl)-1H-pyrazole: Similar structure but with a different position of the fluorine atom.
3-(1,3-benzodioxol-5-yl)-1-(3-chlorobenzyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of fluorine.
3-(1,3-benzodioxol-5-yl)-1-(3-methylbenzyl)-1H-pyrazole: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The uniqueness of 3-(1,3-benzodioxol-5-yl)-1-(3-fluorobenzyl)-1H-pyrazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, can enhance its pharmacokinetic properties and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-[(3-fluorophenyl)methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-14-3-1-2-12(8-14)10-20-7-6-15(19-20)13-4-5-16-17(9-13)22-11-21-16/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQFMDFYNGFSMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C=C3)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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